Cas no 1702674-03-0 (tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate)

tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate
- 1702674-03-0
- tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate
- EN300-1135682
-
- Inchi: 1S/C16H30INO3/c1-12-7-6-8-13(9-12)20-16(5,10-17)11-18-14(19)21-15(2,3)4/h12-13H,6-11H2,1-5H3,(H,18,19)
- InChI Key: UMOZSOHWELQZRF-UHFFFAOYSA-N
- SMILES: ICC(C)(CNC(=O)OC(C)(C)C)OC1CCCC(C)C1
Computed Properties
- Exact Mass: 411.12704g/mol
- Monoisotopic Mass: 411.12704g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 47.6Ų
tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135682-1.0g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1135682-2.5g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1135682-1g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1135682-0.05g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1135682-10g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1135682-0.1g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1135682-0.25g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1135682-0.5g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1135682-5g |
tert-butyl N-{3-iodo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702674-03-0 | 95% | 5g |
$2858.0 | 2023-10-26 |
tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate
Comprehensive Overview of tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate (CAS No. 1702674-03-0)
The compound tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate (CAS No. 1702674-03-0) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its complex structure, featuring a tert-butyl carbamate group and a 3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl moiety, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its unique steric and electronic properties, which can influence drug-receptor interactions and metabolic stability.
In recent years, the demand for iodo-containing compounds like 1702674-03-0 has surged, driven by their utility in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in modern drug discovery, particularly for constructing complex heterocyclic scaffolds. The presence of the 3-methylcyclohexyl group further enhances lipophilicity, a critical factor in optimizing pharmacokinetic profiles. This aligns with current trends in medicinal chemistry, where lipophilic efficiency (LipE) is a key metric for candidate selection.
From a synthetic perspective, tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate offers versatility. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis, while the iodo substituent serves as a handle for further functionalization. This dual functionality makes it attractive for combinatorial chemistry libraries, a hot topic in high-throughput screening (HTS) workflows. Notably, its stability under acidic conditions—a hallmark of Boc-protected amines—has been validated in recent studies published in journals like Organic Letters.
Environmental and regulatory considerations also play a role in its applications. Unlike some halogenated compounds, 1702674-03-0 exhibits favorable green chemistry metrics when used in catalytic quantities. This resonates with the pharmaceutical industry’s shift toward sustainable synthesis, as evidenced by the adoption of atom economy principles. Furthermore, its non-pyrophoric nature distinguishes it from analogous organometallic reagents, simplifying handling protocols.
Analytical characterization of this compound typically involves NMR spectroscopy (particularly 1H and 13C) and mass spectrometry, with the iodine isotope pattern (127/129) serving as a diagnostic marker. Recent advancements in cryogenic electron microscopy (cryo-EM) have also enabled structural studies of its protein adducts, addressing growing interest in target engagement visualization techniques.
In conclusion, tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate represents a convergence of synthetic utility and biomedical relevance. Its applications span fragment-based drug design, agrochemical lead optimization, and materials science—areas dominating Google Scholar and PubMed search trends. As research continues to explore stereoselective modifications of its cyclohexyl ring, this compound is poised to remain a cornerstone in innovative chemistry pipelines.
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